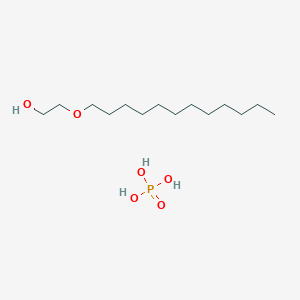

2-Dodecoxyethanol;phosphoric acid

Description

The exact mass of the compound Polyoxyethylene lauryl ether phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-dodecoxyethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15;1-5(2,3)4/h15H,2-14H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOWHAISCQQAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928019 | |

| Record name | Phosphoric acid--2-(dodecyloxy)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-dodecyl-.omega.-hydroxy-, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

39464-66-9, 133249-06-6 | |

| Record name | A 208B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39464-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-dodecyl-.omega.-hydroxy-, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid--2-(dodecyloxy)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-hydroxy-, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-dodecoxyethyl phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-dodecoxyethyl phosphate is an organophosphate ester that belongs to the broader class of ether lipids. Its structure, featuring a hydrophilic phosphate head and a long hydrophobic dodecoxyethyl tail, suggests its potential as a surfactant and its involvement in biological membrane interactions. Ether lipids are known to play significant roles in various cellular processes, including membrane organization, cell signaling, and protection against oxidative stress.[1][2][3][4] This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2-dodecoxyethyl phosphate, detailed experimental protocols for its characterization, and insights into its potential biological significance.

Chemical Structure and Properties

The chemical structure of 2-dodecoxyethyl phosphate consists of a dodecyl ether linked to an ethyl phosphate group. This amphiphilic nature is central to its chemical and biological activities.

Table 1: Estimated Physicochemical Properties of 2-dodecoxyethyl phosphate

| Property | Value | Basis for Estimation |

| Molecular Formula | C14H31O5P | Calculated |

| Molecular Weight | 310.37 g/mol | Calculated |

| pKa1 | ~2 | Based on pKa values of monoalkyl phosphates and octylphosphonic acid.[5][6][7][8][9][10] |

| pKa2 | ~7 | Based on general pKa values for the second dissociation of phosphate esters. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Inferred from the long alkyl chain and comparison with compounds like sodium dodecyl sulfate and other long-chain alkyl phosphates.[11][12][13][14][15][16] |

| Critical Micelle Concentration (CMC) | Estimated to be in the low millimolar (mM) range. | Based on the CMC of structurally similar surfactants like sodium dodecyl sulfate and other alkyl phosphates, which decreases with increasing alkyl chain length.[17][18][19][20] |

| Appearance | Likely a white to off-white solid or viscous liquid at room temperature. | Based on the properties of similar long-chain alkyl phosphates. |

Experimental Protocols

Synthesis of 2-dodecoxyethyl phosphate

A common method for the synthesis of monoalkyl phosphates is the reaction of the corresponding alcohol with a phosphorylating agent such as phosphorus pentoxide (P2O5) or polyphosphoric acid.[21][22][23][24]

Materials:

-

2-dodecoxyethanol

-

Phosphorus pentoxide (P2O5)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic extraction solvent (e.g., diethyl ether)

Procedure:

-

A solution of 2-dodecoxyethanol is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Phosphorus pentoxide is slowly added to the cooled solution with vigorous stirring. The molar ratio of alcohol to P2O5 is crucial in determining the ratio of mono- to di-ester products. For a higher yield of the monoester, a molar ratio of approximately 3:1 (alcohol:P2O5) is often used.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of water to hydrolyze any remaining pyrophosphates.

-

The product is extracted with an organic solvent. The organic layer is washed with dilute HCl and then with water to remove any unreacted starting material and inorganic phosphates.

-

The crude product can be purified by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of 2-dodecoxyethyl phosphate.

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

31P NMR: This is a key technique for characterizing phosphate esters. The 31P NMR spectrum of 2-dodecoxyethyl phosphate is expected to show a single major peak, with a chemical shift that can provide information about the electronic environment of the phosphorus atom.[16][25][26][27][28] The exact chemical shift will depend on the solvent and pH.

-

1H and 13C NMR: These spectra are used to confirm the structure of the alkyl and ethyl groups and to ensure the purity of the compound.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of 2-dodecoxyethyl phosphate and to elucidate its structure through fragmentation analysis.[1][29][30][31][32] Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Titration for pKa Determination: Potentiometric titration can be used to determine the pKa values of the phosphate group. A solution of 2-dodecoxyethyl phosphate is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of base added. The pKa values correspond to the pH at the half-equivalence points.

Diagram of Analytical Workflow:

Caption: Analytical workflow for the characterization of 2-dodecoxyethyl phosphate.

Stability

Phosphate esters are generally susceptible to hydrolysis, especially under acidic or basic conditions.[33][34][35][36][37] The stability of 2-dodecoxyethyl phosphate should be assessed under various pH and temperature conditions. A typical stability study involves storing the compound in buffered solutions at different pH values and temperatures over time. The degradation of the compound can be monitored by techniques such as HPLC or 31P NMR.

Biological Significance and Signaling Pathways

As an ether lipid, 2-dodecoxyethyl phosphate may participate in various biological processes. Ether lipids are integral components of cell membranes and are precursors to signaling molecules.[38][39][40] One important class of enzymes involved in the metabolism of lipid phosphates is the Lipid Phosphate Phosphatases (LPPs).[2][41][42][43][44] These enzymes can dephosphorylate extracellular lipid phosphates like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), thereby regulating their signaling through G protein-coupled receptors (GPCRs).

Given its structure, 2-dodecoxyethyl phosphate could potentially be a substrate for or an inhibitor of LPPs, or it might modulate the activity of other enzymes involved in lipid signaling.

Hypothetical Signaling Pathway Involving an Ether Lipid Phosphate:

Caption: Hypothetical signaling pathway involving 2-dodecoxyethyl phosphate.

This diagram illustrates a potential mechanism where 2-dodecoxyethyl phosphate could either be hydrolyzed by an ecto-enzyme like LPP, thus terminating a signal, or it could potentially act as a ligand for a GPCR, initiating a downstream signaling cascade.

Conclusion

While specific experimental data for 2-dodecoxyethyl phosphate is limited in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological roles based on the properties of structurally related compounds. The presented experimental protocols offer a starting point for researchers to produce and analyze this molecule, and the discussion on its potential involvement in signaling pathways highlights areas for future investigation. Further research is necessary to fully elucidate the precise physicochemical properties and biological functions of 2-dodecoxyethyl phosphate, which may hold promise for applications in drug development and materials science.

References

- 1. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid phosphate phosphatases and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-OCTYLPHOSPHONIC ACID CAS#: 4724-48-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4724-48-5 CAS MSDS (N-OCTYLPHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CAS 4724-48-5: Octylphosphonic acid | CymitQuimica [cymitquimica.com]

- 9. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]

- 10. Octylphosphonic acid | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sodium dodecyl sulfate | 151-21-3 [chemicalbook.com]

- 12. 151-21-3 Dodecyl sulfate sodium salt AKSci M361 [aksci.com]

- 13. Sodium dodecyl sulfate - Sciencemadness Wiki [sciencemadness.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. avantiresearch.com [avantiresearch.com]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

- 21. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 22. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]

- 23. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 24. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. A conformational study of nucleic acid phosphate ester bonds using phosphorus-31 nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. DSpace [researcharchive.lincoln.ac.nz]

- 28. Phosphorus-31 nuclear magnetic resonance of double- and triple-helical nucleic acids. Phosphorus-31 chemical shifts as a probe of phosphorus-oxygen ester bond torsional angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Mass spectrometric analyses of organophosphate insecticide oxon protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scholarworks.umt.edu [scholarworks.umt.edu]

- 32. academic.oup.com [academic.oup.com]

- 33. researchgate.net [researchgate.net]

- 34. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 35. KINETICS AND MECHANISM OF THE HYDROLYSIS OF PHOSPHORIC ACID ESTERS. - ProQuest [proquest.com]

- 36. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 37. The kinetics and mechanism of the hydrolysis of phosphoric acid esters by potato acid phosphatase (1962) | E.F. Alvarez | 59 Citations [scispace.com]

- 38. researchgate.net [researchgate.net]

- 39. semanticscholar.org [semanticscholar.org]

- 40. mdpi.com [mdpi.com]

- 41. Lipid phosphate phosphatases and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 42. mdpi.com [mdpi.com]

- 43. researchgate.net [researchgate.net]

- 44. Frontiers | Identification and expression analysis of the lipid phosphate phosphatases gene family reveal their involvement in abiotic stress response in kiwifruit [frontiersin.org]

An In-Depth Technical Guide to the Critical Micelle Concentration of 2-Dodecoxyethanol Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Dodecoxyethanol Phosphate

2-Dodecoxyethanol phosphate, also known as laureth-2 phosphate, is an anionic surfactant valued for its emulsifying, cleansing, and surface-active properties. Its amphiphilic nature, consisting of a hydrophobic dodecyl (C12) tail and a hydrophilic phosphate head group connected by an ethoxy linker, allows it to reduce surface tension at interfaces and form micelles in solution. These characteristics make it a valuable excipient in pharmaceutical and cosmetic formulations.

Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form new micelles. The efficiency of a surfactant is often inversely related to its CMC; a lower CMC indicates that less surfactant is needed to form micelles and achieve desired effects like solubilization.

Factors Influencing the CMC of 2-Dodecoxyethanol Phosphate

The CMC of 2-dodecoxyethanol phosphate is not a fixed value and can be influenced by several factors:

-

Alkyl Chain Length: The hydrophobic dodecyl chain significantly impacts the CMC. Generally, for a homologous series of surfactants, the CMC decreases as the length of the alkyl chain increases.

-

Ethoxylation: The degree of ethoxylation can affect the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn influences its CMC.

-

Electrolytes: The presence of electrolytes, such as phosphate buffers, in the formulation can significantly lower the CMC of anionic surfactants. The ions in the solution can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting micelle formation at a lower concentration. For instance, the CMC of sodium dodecyl sulfate (SDS), a structurally similar anionic surfactant, decreases from approximately 8.08 mM in water to 1.99 mM in a 50 mM phosphate buffer[1].

-

Temperature: Temperature can have a complex effect on the CMC, and the direction of change depends on the specific surfactant and solvent system.

-

pH: The pH of the solution can affect the ionization state of the phosphate head group, which can in turn influence the CMC.

Quantitative Data for 2-Dodecoxyethanol Phosphate and Related Surfactants

| Property | 2-Dodecoxyethanol Phosphate | Sodium Dodecyl Sulfate (SDS) |

| Synonyms | Laureth-2 Phosphate, 2-(2-dodecoxyethoxy)ethyl dihydrogen phosphate | Sodium Lauryl Sulfate |

| Molecular Formula | C₁₆H₃₅O₆P | C₁₂H₂₅NaO₄S |

| Molecular Weight | 354.42 g/mol | 288.38 g/mol |

| Type of Surfactant | Anionic | Anionic |

| Critical Micelle Concentration (CMC) | Not available in public literature. Expected range in aqueous solution at room temperature is estimated to be in the low millimolar (mM) range, likely between 1-5 mM, and is expected to decrease in the presence of electrolytes. | ~8.08 mM in pure water at 25°C[1]. The CMC is significantly reduced in the presence of electrolytes (e.g., 1.99 mM in 50 mM phosphate buffer)[1]. |

Experimental Protocol for CMC Determination: Surface Tension Method

The surface tension method is a reliable and widely used technique for determining the CMC of surfactants. It involves measuring the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials and Equipment

-

2-Dodecoxyethanol phosphate

-

High-purity water (e.g., deionized or distilled)

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure

-

Preparation of Stock Solution: Accurately weigh a known amount of 2-dodecoxyethanol phosphate and dissolve it in high-purity water in a volumetric flask to prepare a concentrated stock solution (e.g., 100 mM).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.

-

Temperature Equilibration: Place the prepared solutions in a temperature-controlled water bath to ensure all measurements are performed at a constant and recorded temperature (e.g., 25°C).

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Surface Tension Measurement:

-

Start with the most dilute solution to minimize contamination.

-

Measure the surface tension of each solution. Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Visualizations

Experimental Workflow for CMC Determination

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Micelle Formation and Role in Drug Delivery

Caption: Conceptual diagram of micelle formation for the encapsulation and delivery of poorly soluble drugs.

References

Spectroscopic Analysis of 2-Dodecoxyethyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of 2-dodecoxyethyl phosphate. Due to the limited availability of published spectroscopic data for this specific molecule, this guide synthesizes information from structurally analogous compounds, namely long-chain alcohol ethoxylates and their corresponding phosphate esters. The methodologies and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed. This document is intended to serve as a practical resource for researchers involved in the synthesis, analysis, and application of similar amphiphilic phosphate esters in various fields, including drug development and materials science. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.

Introduction

2-Dodecoxyethyl phosphate is an amphiphilic molecule consisting of a long hydrophobic dodecyl chain, a hydrophilic ethylene glycol linker, and a phosphate head group. This structure imparts surfactant-like properties, making it a molecule of interest in formulations, drug delivery systems, and as a synthetic intermediate. Thorough structural elucidation and purity assessment are critical for its application, and spectroscopic methods are the primary tools for achieving this. This guide outlines the application of NMR, IR, and MS for the comprehensive analysis of 2-dodecoxyethyl phosphate.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of 2-dodecoxyethyl phosphate. This data is a composite based on the analysis of its precursor, 2-(dodecyloxy)ethanol, and known spectral characteristics of other long-chain alkyl phosphate esters.

Table 1: Predicted ¹H NMR Spectral Data for 2-Dodecoxyethyl Phosphate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.1 - 4.2 | m | 2H | -O-CH₂-CH₂-O-P |

| ~3.6 - 3.7 | m | 2H | -CH₂-O-CH₂-CH₂-O-P |

| ~3.4 - 3.5 | t | 2H | CH₃-(CH₂)₁₀-CH₂-O- |

| ~1.5 - 1.6 | quint | 2H | CH₃-(CH₂)₉-CH₂-CH₂-O- |

| ~1.2 - 1.4 | m | 18H | CH₃-(CH₂)₉-CH₂-CH₂-O- |

| ~0.8 - 0.9 | t | 3H | CH₃-(CH₂)₁₀-CH₂-O- |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Dodecoxyethyl Phosphate

| Chemical Shift (δ) ppm | Assignment |

| ~71.0 | -O-CH₂-CH₂-O-P |

| ~68.0 (d, ²JPC ≈ 5-7 Hz) | -O-CH₂-CH₂-O-P |

| ~70.5 | CH₃-(CH₂)₁₀-CH₂-O- |

| ~31.9 | CH₃-CH₂- |

| ~29.6 - 29.3 | -(CH₂)ₙ- (bulk methylene chain) |

| ~26.0 | CH₃-(CH₂)₉-CH₂-CH₂-O- |

| ~22.7 | CH₃-CH₂-CH₂- |

| ~14.1 | CH₃- |

Table 3: Predicted ³¹P NMR Spectral Data for 2-Dodecoxyethyl Phosphate

| Chemical Shift (δ) ppm | Assignment |

| 0 to 5 | Monoester phosphate |

| -1 to 2 | Diester phosphate |

Table 4: Predicted Infrared (IR) Absorption Bands for 2-Dodecoxyethyl Phosphate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkyl chain) |

| ~1250 - 1200 | Strong | P=O stretching |

| ~1100 - 1000 | Strong, Broad | P-O-C stretching |

| ~1120 | Strong | C-O-C stretching (ether) |

| ~950 | Medium | O-P-O bending |

Table 5: Predicted Mass Spectrometry (MS) Data for 2-Dodecoxyethyl Phosphate

| m/z | Ion | Fragmentation Pathway |

| 311.19 | [M+H]⁺ | Protonated molecule (Mono-ester) |

| 309.17 | [M-H]⁻ | De-protonated molecule (Mono-ester) |

| 231.23 | [M-H₂PO₄]⁺ | Loss of the phosphate group |

| 97.00 | [H₂PO₄]⁻ | Dihydrogen phosphate anion |

| 45.03 | [C₂H₅O]⁺ | Cleavage of the ethoxy group |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of the 2-dodecoxyethyl phosphate sample into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on the salt form and desired analysis). For many phosphate esters, deuterated chloroform (CDCl₃) is a common choice.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: -10 to 220 ppm.

-

-

³¹P NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 128-512.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: -50 to 50 ppm.

-

Reference: 85% H₃PO₄ as an external standard (0 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: If the sample is a viscous liquid, a small drop can be placed directly between two KBr or NaCl plates.

-

Thin Film: A solution of the sample in a volatile solvent (e.g., chloroform) can be deposited on a KBr or NaCl plate, and the solvent allowed to evaporate, leaving a thin film.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.

Instrumentation and Parameters:

-

Mass Spectrometer: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

-

Ionization Mode: Both positive and negative ESI modes should be used to obtain comprehensive data.

-

Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Mass Range: m/z 50-1000.

-

Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) can be performed on the parent ion to obtain structural information.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis for the characterization of 2-dodecoxyethyl phosphate.

An In-depth Technical Guide on the Interaction of 2-Dodecoxyethanol with Phosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical interaction between 2-dodecoxyethanol and phosphoric acid, a reaction of significant industrial importance, primarily in the synthesis of anionic surfactants. The guide details the synthesis of 2-dodecoxyethyl phosphate, including experimental protocols, quantitative analysis of reaction products, and key analytical techniques for characterization.

Introduction

The reaction between 2-dodecoxyethanol, a fatty alcohol ethoxylate, and a phosphorylating agent such as phosphoric acid is a cornerstone of producing phosphate ester surfactants.[1] These surfactants, specifically 2-dodecoxyethyl phosphate (also known as polyoxyethylene lauryl ether phosphate), are valued for their excellent emulsifying, wetting, and detergent properties.[1] They find widespread application in household and industrial cleaners, personal care products, and as emulsifiers in polymerization processes.[1]

The fundamental interaction is an esterification reaction, termed phosphorylation, where the hydroxyl group of 2-dodecoxyethanol attacks a phosphorus-containing acid, leading to the formation of a phosphate ester.[1][2] The resulting product is typically a complex mixture of monoesters, diesters, and residual starting materials. The ratio of these components is critical to the final properties of the surfactant and can be controlled by carefully manipulating the reaction conditions.

Synthesis of 2-Dodecoxyethyl Phosphate

The synthesis of 2-dodecoxyethyl phosphate can be achieved through the direct reaction of 2-dodecoxyethanol with a phosphorylating agent. While phosphoric acid can be used, it often requires high temperatures to drive the reaction by removing the water byproduct.[3] A more common and potent method involves the use of phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA).[1][4][5]

The reaction with phosphorus pentoxide typically yields a mixture of mono- and di-phosphate esters. The overall reaction can be represented as follows:

P₂O₅ + 3 R-OH → (RO)₂P(O)OH + RO-P(O)(OH)₂ (Where R-OH is 2-dodecoxyethanol)

A two-step synthesis approach is also prevalent in industrial settings. First, dodecyl alcohol (lauryl alcohol) is ethoxylated to produce 2-dodecoxyethanol. Subsequently, this intermediate is phosphorylated.

Experimental Protocols

Detailed experimental procedures for the synthesis of lauryl ether phosphates are often found in patent literature. Below are representative protocols derived from these sources.

Protocol 1: Phosphorylation with Phosphoric Acid and Phosphorus Pentoxide

This method involves a step-wise addition of reactants to control the exothermic reaction and influence the monoester content.

-

Step A: In a stirred reactor, 25.58% of the total required 2-dodecoxyethanol (AEO3) and 1.8% of the total phosphoric acid are heated to 70°C and allowed to react for 2 hours.

-

Step B: 0.05% sodium hypophosphite and 0.5% deionized water are added to the mixture.

-

Step C: The mixture is cooled to below 45°C. 5.19% of the total phosphorus pentoxide (P₂O₅) is added in four portions at 20-minute intervals, with the temperature maintained below 45°C. The reaction is continued for 2 hours after the final addition.

-

Step D: The reaction temperature is raised to 70°C and held for 4 hours.

-

Step E: The mixture is cooled to 30-45°C, and the remaining 25.58% of 2-dodecoxyethanol is added. The temperature is then raised back to 70°C for 2 hours.

-

Step F: The reaction mixture is cooled to yield the final product.

Protocol 2: Phosphorylation with Phosphorus Pentoxide Dispersed in Oil

To prevent the aggregation of hygroscopic P₂O₅, it can be dispersed in an inert medium like mineral oil.

-

Phosphorylation: A mole ratio of 2.0 of lauryl alcohol to phosphorus pentoxide is used. The mass ratio of 10# machine oil to phosphorus pentoxide is 1.5. The reaction is carried out at 80°C for 4 hours.

-

Hydrolysis: Following phosphorylation, hydrolysis is conducted at 70°C for 2 hours with the addition of 2.0% water by mass, based on the total mass of the reaction materials.

Quantitative Analysis of Reaction Products

The product of the phosphorylation of 2-dodecoxyethanol is a mixture of chemical species. The relative amounts of these species determine the performance characteristics of the resulting surfactant.

| Component | Typical Mass Fraction (%) |

| Monododecyl Phosphate | 66.12 |

| Didodecyl Phosphate | 24.60 |

| Phosphoric Acid | 9.28 |

| Unreacted Lauryl Alcohol | Variable |

Table 1: Representative product composition from the phosphorylation of lauryl alcohol with P₂O₅ dispersed in oil.

The ratio of monoester to diester is a critical parameter that can be influenced by several factors:

-

Molar ratio of reactants: A higher alcohol to phosphorylating agent ratio generally favors the formation of diesters.

-

Phosphorylating agent: The choice of phosphorylating agent (P₂O₅, PPA, etc.) affects the product distribution.

-

Reaction temperature and time: These parameters influence the reaction kinetics and the final equilibrium of the product mixture.

-

Presence of water: The addition of water during the synthesis can be used to control the monoester to diester ratio.

Analytical Methods for Characterization

A combination of analytical techniques is employed to characterize the complex mixture of 2-dodecoxyethyl phosphate products.

Titration

Potentiometric titration is a widely used method for the quantitative determination of monoester, diester, and free phosphoric acid content.[5][6] This method is based on the different acidity of the various phosphate species.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the identification and quantification of different phosphorus-containing compounds in the product mixture.[7] Each phosphate species (orthophosphate, monoester, diester) gives a distinct signal in the ³¹P NMR spectrum, allowing for their unambiguous identification.[7] While integration of the signals can provide quantitative information, care must be taken due to potential differences in relaxation times and the Nuclear Overhauser Effect (NOE).[7]

The typical chemical shift ranges for relevant phosphorus species are as follows:

| Phosphorus Species | Typical ³¹P Chemical Shift Range (ppm) |

| Phosphoric Acid (H₃PO₄) | 0 |

| Phosphate Monoesters | +1 to +5 |

| Phosphate Diesters | -1 to +2 |

Table 2: General ³¹P NMR chemical shift ranges relative to 85% H₃PO₄.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis and analysis of 2-dodecoxyethyl phosphate.

Logical Relationships

Caption: Factors influencing the monoester to diester ratio.

Conclusion

The interaction of 2-dodecoxyethanol with phosphoric acid and other phosphorylating agents is a versatile and controllable process for the synthesis of high-performance anionic surfactants. A thorough understanding of the reaction chemistry, coupled with precise control over experimental parameters, allows for the tuning of the product composition to achieve desired surfactant properties. The analytical techniques outlined in this guide, particularly ³¹P NMR spectroscopy and potentiometric titration, are essential for the quality control and characterization of these commercially important materials. Further research in this area continues to focus on optimizing reaction conditions to improve yields of desired phosphate esters and to enhance the sustainability of the manufacturing process.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fatty Alcohol-Based Phosphate Esters - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 3. CN101125861A - Method for synthesizing fatty alcohol-polyoxyethylene ether phosphate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. p2infohouse.org [p2infohouse.org]

- 6. DETERMINATION OF MONOESTER AND DIESTERCONTENTS IN ALKYL PHOSPHATE | Semantic Scholar [semanticscholar.org]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

Methodological & Application

Application of Dodecyl Ether Phosphate in Industrial Cleaning Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl Ether Phosphate (DEP) is a versatile anionic surfactant belonging to the phosphate ester family. Its unique molecular structure, featuring a hydrophobic dodecyl chain, a hydrophilic polyoxyethylene ether linkage, and a phosphate head group, imparts a range of desirable properties for industrial cleaning applications. This document provides detailed application notes and experimental protocols for utilizing dodecyl ether phosphate in the formulation and evaluation of industrial cleaning agents.

Dodecyl ether phosphates are valued for their excellent detergency, emulsification, and wetting properties. They also function as effective hydrotropes, corrosion inhibitors, and load-bearing additives. Their stability in acidic and alkaline environments, coupled with good electrolyte tolerance, makes them suitable for a wide array of demanding industrial cleaning tasks, including metal cleaning, hard surface cleaning, and textile scouring.

Key Applications and Mechanisms of Action

Dodecyl ether phosphate's utility in industrial cleaning stems from its multifunctional nature. Below are its primary applications and the underlying mechanisms.

-

Heavy-Duty Degreasing: In metal cleaning formulations, DEP effectively removes heavy oils and greases. Its emulsification properties allow for the dispersion of oily soils in the cleaning solution, preventing redeposition.

-

Hard Surface Cleaning: For cleaning surfaces like concrete, ceramics, and plastics, DEP provides excellent wetting and detergency, lifting and suspending particulate and oily soils.[1][2][3][4]

-

Corrosion Inhibition: The phosphate group can form a protective film on metal surfaces, mitigating corrosion in aqueous cleaning systems.[5][6][7][8] This is particularly beneficial when cleaning ferrous metals.

-

Hydrotroping: DEP can increase the solubility of other, less soluble components in a formulation, allowing for the creation of highly concentrated and stable cleaning products.

-

Textile Processing: In textile applications, it aids in the removal of spinning oils and other processing aids.

The logical relationship for formulating an industrial cleaner with dodecyl ether phosphate is outlined below.

Performance Data

The following tables provide illustrative quantitative data on the performance of dodecyl ether phosphate in typical industrial cleaning applications. This data is representative of the performance expected from a well-formulated cleaner containing dodecyl ether phosphate.

Table 1: Cleaning Efficiency on Various Substrates

| Substrate | Soil Type | Dodecyl Ether Phosphate Formulation (% Soil Removal) | Standard Anionic Surfactant (LAS) Formulation (% Soil Removal) |

| Mild Steel | Heavy Machinery Grease | 92% | 85% |

| Aluminum | Cutting Fluid Residue | 95% | 88% |

| Ceramic Tile | Particulate and Oily Soil | 88% | 82% |

| Concrete | Motor Oil | 85% | 78% |

Table 2: Surface Tension of Aqueous Solutions at 25°C

| Surfactant | Concentration (wt%) | Surface Tension (mN/m) |

| Dodecyl Ether Phosphate | 0.01 | 45.2 |

| 0.1 | 35.8 | |

| 0.5 | 30.1 | |

| Sodium Dodecyl Sulfate (SDS) | 0.01 | 55.6 |

| 0.1 | 42.3 | |

| 0.5 | 38.7 |

Note: The critical micelle concentration (CMC) for Sodium Dodecyl Sulfate (SDS) in water at 25°C is approximately 8.2 mM.[9]

Table 3: Corrosion Inhibition on Mild Steel in a Neutral Aqueous Solution

| Inhibitor | Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Dodecyl Ether Phosphate | 100 | 0.15 | 85% |

| 250 | 0.08 | 92% | |

| 500 | 0.04 | 96% | |

| Benzotriazole (BTA) | 100 | 0.20 | 80% |

| 250 | 0.12 | 88% | |

| 500 | 0.07 | 93% |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of cleaning formulations containing dodecyl ether phosphate are provided below.

Protocol 1: Evaluation of Cleaning Performance on Hard Surfaces

This protocol is adapted from ASTM D4488, "Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls".[1][2][3][4][10]

1. Materials and Equipment:

-

Substrate panels (e.g., mild steel, aluminum, ceramic tiles)

-

Artificial soil (e.g., grease, oil, particulate mixture)

-

Cleaning formulation containing dodecyl ether phosphate

-

Control cleaning formulation

-

Gardner Straight Line Washability and Abrasion Machine

-

Sponge or other applicator

-

Colorimeter or spectrophotometer

-

Analytical balance

-

Oven

2. Procedure:

-

Substrate Preparation: Pre-clean substrate panels with a suitable solvent to remove any existing contaminants and dry them completely.

-

Initial Reflectance Measurement: Measure the initial reflectance of the clean, dry substrate panels using a colorimeter.

-

Soiling: Apply a standardized amount of the artificial soil uniformly onto the substrate panels.

-

Drying/Curing: Allow the soiled panels to dry or cure under controlled conditions (e.g., 24 hours at room temperature or a specified time in an oven).

-

Post-Soiling Reflectance Measurement: Measure the reflectance of the soiled panels.

-

Cleaning:

-

Mount a soiled panel on the washability machine.

-

Apply a specified amount of the cleaning formulation to the sponge or applicator.

-

Run the washability machine for a set number of cycles (e.g., 10 cycles).

-

-

Rinsing and Drying: Rinse the cleaned panel with deionized water and allow it to dry completely.

-

Final Reflectance Measurement: Measure the final reflectance of the cleaned panel.

3. Calculation of Cleaning Efficiency: Cleaning Efficiency (%) = [(Final Reflectance - Soiled Reflectance) / (Initial Reflectance - Soiled Reflectance)] x 100

Protocol 2: Measurement of Surface Tension

This protocol outlines the procedure for measuring the surface tension of aqueous solutions of dodecyl ether phosphate using the Du Noüy ring method.

1. Materials and Equipment:

-

Tensiometer with a platinum-iridium Du Noüy ring

-

Glass vessel

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Deionized water

2. Procedure:

-

Solution Preparation: Prepare a series of aqueous solutions of dodecyl ether phosphate at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 wt%).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measurement:

-

Pour the test solution into the glass vessel.

-

Immerse the Du Noüy ring into the solution.

-

Slowly raise the ring through the liquid surface.

-

Record the force required to pull the ring from the liquid surface just before the liquid film breaks.

-

-

Data Analysis: The instrument software will typically calculate the surface tension in mN/m. Plot surface tension as a function of the logarithm of the surfactant concentration to determine the Critical Micelle Concentration (CMC).

Protocol 3: Evaluation of Corrosion Inhibition

This protocol is based on the principles of ASTM G31, "Standard Practice for Laboratory Immersion Corrosion Testing of Metals".[11][12][13][14][15]

1. Materials and Equipment:

-

Mild steel coupons

-

Corrosive medium (e.g., 3.5% NaCl solution)

-

Cleaning formulation with and without dodecyl ether phosphate

-

Water bath or incubator for temperature control

-

Analytical balance (accurate to 0.1 mg)

-

Beakers or other suitable test vessels

-

Desiccator

-

Chemical cleaning solution for removing corrosion products (e.g., inhibited hydrochloric acid)

2. Procedure:

-

Coupon Preparation:

-

Clean the mild steel coupons with a solvent to remove any grease or oil.

-

Abrade the surfaces with sandpaper to achieve a uniform finish.

-

Clean again with solvent, dry, and weigh the coupons to the nearest 0.1 mg.

-

-

Immersion Test:

-

Prepare the test solutions: the corrosive medium alone (control), and the corrosive medium with different concentrations of the dodecyl ether phosphate formulation.

-

Place each pre-weighed coupon in a separate beaker containing the test solution.

-

Maintain the beakers at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

-

-

Post-Test Cleaning:

-

Remove the coupons from the solutions.

-

Chemically clean the coupons to remove all corrosion products.

-

Rinse with deionized water and then acetone, and dry thoroughly.

-

-

Final Weighing: Weigh the cleaned and dried coupons to the nearest 0.1 mg.

3. Calculations:

-

Mass Loss (Δm): Δm = Initial Weight - Final Weight

-

Corrosion Rate (CR) in mm/year: CR = (K × Δm) / (A × T × D)

-

K = constant (8.76 × 10^4 for mm/year)

-

A = surface area of the coupon (cm²)

-

T = immersion time (hours)

-

D = density of the metal (g/cm³)

-

-

Inhibition Efficiency (IE) (%): IE = [(CR_control - CR_inhibitor) / CR_control] × 100

Conclusion

Dodecyl ether phosphate is a highly effective and versatile surfactant for a wide range of industrial cleaning applications. Its combination of excellent detergency, emulsification, corrosion inhibition, and hydrotropic properties makes it a valuable component in the formulation of high-performance cleaning agents. The experimental protocols provided herein offer a standardized approach to evaluating the efficacy of formulations containing dodecyl ether phosphate, enabling researchers and formulators to optimize their products for specific industrial cleaning challenges.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. store.astm.org [store.astm.org]

- 3. Floor and Wall Cleaner Products Testing: ASTM D4488-A5 - Dell Tech [delltech.com]

- 4. img.antpedia.com [img.antpedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the corrosion of mild steel by phosphate conversion coatings [inis.iaea.org]

- 7. Characterization of Phosphate Coatings: Influence of the Acid Pickling Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. store.astm.org [store.astm.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. scribd.com [scribd.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]

Application Notes and Protocols: 2-Dodecoxyethyl Phosphate as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-dodecoxyethyl phosphate as a potential corrosion inhibitor, particularly for steel alloys. The information compiled herein is based on the established principles of organophosphate inhibitors and aims to guide researchers in their investigation and application of this specific compound.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Organophosphates, a class of organic compounds containing phosphorus, have demonstrated considerable efficacy in protecting metallic surfaces from corrosion. 2-dodecoxyethyl phosphate, with its long alkyl chain and phosphate head group, is a promising candidate for forming a protective barrier on metal surfaces. This document outlines its proposed mechanism of action, synthesis, and detailed protocols for performance evaluation.

Proposed Mechanism of Corrosion Inhibition

2-dodecoxyethyl phosphate is anticipated to function as a mixed-type inhibitor, influencing both anodic and cathodic corrosion reactions. The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment.

The phosphate head group can chemically adsorb onto the positively charged metal surface, forming a coordinate bond with the metal ions. The long dodecyl chain then orients away from the surface, creating a hydrophobic layer that repels water and other corrosive agents. This dual action of chemisorption and physical barrier formation is key to its inhibitory effect.

Caption: Proposed mechanism of 2-dodecoxyethyl phosphate as a corrosion inhibitor.

Synthesis Protocol

The synthesis of 2-dodecoxyethyl phosphate can be achieved through the phosphorylation of 2-dodecoxyethanol. A general protocol is provided below.

Materials:

-

2-dodecoxyethanol

-

Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Base (e.g., triethylamine, pyridine)

-

Distilled water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2-dodecoxyethanol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (or PPA) to the stirred solution. The molar ratio of 2-dodecoxyethanol to phosphorylating agent should be optimized.

-

If using POCl₃, add the base dropwise to neutralize the HCl byproduct.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding cold distilled water.

-

Separate the organic layer and wash it sequentially with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-dodecoxyethyl phosphate using column chromatography.

Experimental Protocols for Performance Evaluation

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Materials:

-

Metal coupons (e.g., mild steel, N80 steel) of known dimensions

-

Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

-

2-dodecoxyethyl phosphate inhibitor at various concentrations

-

Analytical balance

-

Polishing paper of different grades

-

Acetone

-

Distilled water

-

Desiccator

Procedure:

-

Mechanically polish the metal coupons to a mirror finish, then degrease with acetone, rinse with distilled water, and dry.

-

Weigh the prepared coupons accurately (W₁).

-

Immerse the coupons in the corrosive solution with and without different concentrations of 2-dodecoxyethyl phosphate for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

-

After the immersion period, remove the coupons, clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.

-

Weigh the cleaned and dried coupons (W₂).

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

Corrosion Rate (mm/year): CR = (8.76 × 10⁴ × ΔW) / (A × T × D)

-

ΔW = Weight loss (W₁ - W₂) in grams

-

A = Surface area of the coupon in cm²

-

T = Immersion time in hours

-

D = Density of the metal in g/cm³

-

-

Inhibition Efficiency (%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

-

CR₀ = Corrosion rate in the absence of the inhibitor

-

CRᵢ = Corrosion rate in the presence of the inhibitor

-

-

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information on the corrosion inhibition mechanism.

Apparatus:

-

Potentiostat/Galvanostat with frequency response analyzer

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Metal specimen

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter Electrode (CE): Platinum or graphite rod

-

-

Corrosive solution with and without inhibitor

Procedure:

-

Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

-

Assemble the three-electrode cell with the corrosive medium.

-

Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.

a) Potentiodynamic Polarization:

-

Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting polarization curve (log |current density| vs. potential).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

-

Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

-

icorr₀ = Corrosion current density without inhibitor

-

icorrᵢ = Corrosion current density with inhibitor

-

b) Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

-

Rct₀ = Charge transfer resistance without inhibitor

-

Rctᵢ = Charge transfer resistance with inhibitor

-

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Data Presentation

The following tables present hypothetical data for the performance of 2-dodecoxyethyl phosphate as a corrosion inhibitor for mild steel in 1 M HCl.

Table 1: Weight Loss Data

| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 150.2 | 12.5 | - |

| 50 | 45.1 | 3.75 | 70.0 |

| 100 | 24.0 | 2.00 | 84.0 |

| 200 | 12.5 | 1.04 | 91.7 |

| 500 | 6.0 | 0.50 | 96.0 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -480 | 1250 | - |

| 50 | -465 | 350 | 72.0 |

| 100 | -458 | 187.5 | 85.0 |

| 200 | -450 | 93.8 | 92.5 |

| 500 | -442 | 50.0 | 96.0 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | - |

| 50 | 180 | 110 | 72.2 |

| 100 | 350 | 85 | 85.7 |

| 200 | 700 | 60 | 92.9 |

| 500 | 1250 | 45 | 96.0 |

Conclusion

2-dodecoxyethyl phosphate shows significant potential as a corrosion inhibitor. The presented protocols provide a robust framework for its synthesis and comprehensive evaluation. The expected data indicates a high inhibition efficiency that increases with concentration, suggesting the formation of a stable and protective adsorbed film on the metal surface. Further investigations into its performance under different environmental conditions and on various metal alloys are warranted to fully elucidate its applicability.

Application Notes and Protocols for Detergent Formulations with 2-Dodecoxyethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Dodecoxyethyl Phosphate in Detergent Formulations

2-Dodecoxyethyl phosphate, a member of the alkyl ethoxy phosphate (AEP) surfactant family, offers a unique combination of properties that make it a valuable component in advanced detergent formulations. Structurally similar to naturally occurring phospholipids, AEPs are known for their excellent cleaning performance, good emulsification, and mildness to the skin. Unlike traditional anionic surfactants, 2-dodecoxyethyl phosphate and related AEPs exhibit high tolerance to hard water, stability across a broad pH range, and can act as hydrotropes, helping to solubilize other components in a formulation.[1][2][3]

These surfactants are produced by the phosphation of fatty alcohol ethoxylates, in this case, dodecyl alcohol ethoxylate.[4] The resulting product is typically a mixture of mono- and di-phosphate esters, the ratio of which can be controlled during synthesis to fine-tune performance characteristics such as foaming, detergency, and emulsification.[3] For applications requiring high detergency and abundant foam, a higher ratio of the mono-ester is generally preferred.[5]

Key Attributes:

-

High Electrolyte Tolerance: Stable and effective in hard water and highly built formulations.[2]

-

Broad pH Stability: Functional in both acidic and alkaline cleaning products.

-

Corrosion Inhibition: Can provide protective properties for metal surfaces.[2]

-

Mildness: Generally considered less irritating to the skin compared to other anionic surfactants.

-

Emulsification and Wetting: Effective at dispersing oils and wetting surfaces.[3]

Physicochemical and Performance Data

Table 1: Comparative Physicochemical Properties of Surfactants

| Property | C12-14 Alcohol Ethoxylate (3EO) (Precursor) | Sodium Dodecyl Sulfate (SDS) (Anionic) | Sodium Lauryl Ether Sulfate (SLES) (Anionic) |

| Molecular Weight ( g/mol ) | 318 - 347[1] | 288.38 | ~421 (for 2EO) |

| Critical Micelle Conc. (CMC) | Not Applicable (Non-ionic) | 8.2 mM (~2365 mg/L)[6] | ~0.80 mM (~337 mg/L)[7] |

| Surface Tension at CMC (mN/m) | ~27[1] | ~39 | ~34[7] |

| Solubility | 11 mg/L at 25°C[1] | Highly soluble in water | Highly soluble in water |

Note: The data for C12-14 Alcohol Ethoxylate (3EO) is for the non-phosphated precursor and is provided as a baseline. Phosphation will significantly alter properties like CMC and solubility.

Table 2: Ecotoxicological and Safety Data (Representative Values)

| Parameter | Value | Species | Reference Notes |

| Dermal Irritation Potential | Low to Moderate (Concentration dependent) | Rabbit/Human Patch Test | Alkyl phosphates are generally considered safe for use in cosmetics when formulated to be non-irritating. High concentrations may cause irritation.[5] |

| Aquatic Toxicity (LC50 - Fish) | >100 mg/L (for inorganic phosphates) | Oryzias latipes (Japanese rice fish) | Inorganic phosphates show low direct toxicity, but organophosphates can vary. The main environmental concern is eutrophication.[8] |

| Aquatic Toxicity (EC50 - Daphnia) | >100 mg/L (for inorganic phosphates) | Daphnia magna | Similar to fish, direct toxicity of the phosphate moiety is low. The overall toxicity will depend on the entire molecule.[8] |

Example Formulations

The following are illustrative formulations for heavy-duty liquid (HDL) and light-duty liquid (LDL) detergents incorporating an alkyl ethoxy phosphate like 2-dodecoxyethyl phosphate. Concentrations would need to be optimized based on performance testing.

Table 3: Heavy-Duty Liquid Laundry Detergent Formulation Example

| Ingredient | Function | Weight % (w/w) |

| Linear Alkylbenzene Sulfonate (LAS) | Primary Surfactant | 10.0 - 15.0 |

| C12-15 Alcohol Ethoxylate (7EO) | Non-ionic Surfactant | 5.0 - 10.0 |

| 2-Dodecoxyethyl Phosphate (as potassium salt) | Co-surfactant/Hydrotrope | 3.0 - 8.0 |

| Citric Acid | Builder | 3.0 - 6.0 |

| Protease, Amylase, Lipase Enzymes | Stain Removal | 0.5 - 1.5 |

| Propylene Glycol | Solvent/Stabilizer | 2.0 - 5.0 |

| Ethanol | Solvent | 1.0 - 3.0 |

| Optical Brightener | Fabric Whitening | 0.1 - 0.3 |

| Fragrance & Dye | Aesthetics | As required |

| Water | Solvent | To 100 |

Table 4: Light-Duty Liquid Dish Detergent Formulation Example

| Ingredient | Function | Weight % (w/w) |

| Sodium Lauryl Ether Sulfate (SLES) | Primary Surfactant | 15.0 - 25.0 |

| Cocamidopropyl Betaine | Co-surfactant/Foam Booster | 3.0 - 7.0 |

| 2-Dodecoxyethyl Phosphate (as sodium salt) | Co-surfactant/Grease Cutter | 2.0 - 5.0 |

| Sodium Chloride | Viscosity Modifier | 1.0 - 2.0 |

| Glycerin | Skin Moisturizer | 0.5 - 1.5 |

| Preservative | Product Stability | As required |

| Fragrance & Dye | Aesthetics | As required |

| Water | Solvent | To 100 |

Experimental Protocols

The following protocols are standardized methods for evaluating the performance and properties of detergent formulations containing 2-dodecoxyethyl phosphate.

Protocol for Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the CMC and the surface tension reduction capability of 2-dodecoxyethyl phosphate.

Materials:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

High-purity water (Type I)

-

2-Dodecoxyethyl phosphate

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 2-dodecoxyethyl phosphate (e.g., 10 g/L) in high-purity water.

-

Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

-

Calibrate the tensiometer with high-purity water (surface tension ~72 mN/m at 25°C).

-

Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.

-

Allow the surface tension reading to stabilize for each measurement.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The CMC is the concentration at which the surface tension plateaus. It is determined from the intersection of the two linear portions of the plot.[6]

Figure 1. Workflow for CMC and Surface Tension Measurement.

Protocol for Detergency Performance Evaluation

Objective: To assess the cleaning efficacy of a detergent formulation containing 2-dodecoxyethyl phosphate on standardized stained fabrics.

Materials:

-

Terg-O-Tometer or similar laboratory washing machine.

-

Spectrophotometer or colorimeter.

-

Standard stained test fabrics (e.g., EMPA 101 for oily soil, WFK 10D for proteinaceous stains).

-

Ballast load (clean, white cotton fabric).

-

Reference detergent (without the test surfactant).

-

Water of standardized hardness (e.g., 250 ppm CaCO₃).

Procedure:

-

Cut the standard stained fabrics into swatches of a defined size (e.g., 10x10 cm).

-

Measure the initial reflectance (L, a, b* values) of each swatch using a spectrophotometer.

-

Prepare wash liquors of the test detergent and the reference detergent at a specified concentration (e.g., 5 g/L) in water of standardized hardness.

-

Set the Terg-O-Tometer to the desired wash conditions (e.g., 40°C, 100 rpm, 20-minute wash cycle).

-

Place one stained swatch and a ballast load into each pot of the Terg-O-Tometer.

-

Add the prepared wash liquor and run the wash cycle.

-

After washing, rinse the swatches thoroughly with standardized water and air-dry them in the dark.

-

Measure the final reflectance (L, a, b* values) of the washed and dried swatches.

-

Calculate the Stain Removal Index (SRI) or the difference in reflectance (ΔE*) to quantify cleaning performance.

Figure 2. Workflow for Detergency Performance Evaluation.

Protocol for Dermal Irritation Potential (In Vitro)

Objective: To assess the potential for skin irritation of a detergent formulation using a reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™), in accordance with OECD Test Guideline 439.

Materials:

-

Reconstructed human epidermis (RhE) tissue models.

-

Assay medium provided by the tissue manufacturer.

-

Test detergent formulation and positive/negative controls (e.g., 5% SDS solution and PBS).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Isopropanol.

-

Plate reader (spectrophotometer).

Procedure:

-

Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.

-

Apply a defined amount of the test detergent formulation, positive control, and negative control to the surface of the tissues.

-

Incubate for a specified exposure time (e.g., 60 minutes).

-

Thoroughly rinse the test substances from the tissue surfaces with phosphate-buffered saline (PBS).

-

Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

-

After post-incubation, transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.

-

Extract the formazan from the tissues using isopropanol.

-

Measure the optical density (OD) of the formazan extract using a plate reader (at ~570 nm).

-

Calculate cell viability as a percentage relative to the negative control. A viability below 50% typically classifies the substance as an irritant.

Figure 3. Workflow for In Vitro Dermal Irritation Testing.

Conclusion

2-Dodecoxyethyl phosphate is a promising multifunctional surfactant for modern detergent formulations. Its unique properties, including hard water tolerance, broad pH stability, and potential for mildness, make it a strong candidate for high-performance liquid detergents. While specific performance data for this exact molecule is limited, the provided protocols offer a robust framework for its evaluation. By leveraging the data from analogous surfactants and conducting the detailed experimental work outlined, formulators can effectively characterize 2-dodecoxyethyl phosphate and optimize its use to develop innovative and effective cleaning products.

References

- 1. C12-14 ALCOHOL ETHOXYLATES (3EO) - Ataman Kimya [atamanchemicals.com]

- 2. hroc.in [hroc.in]

- 3. lankem.com [lankem.com]

- 4. researchgate.net [researchgate.net]

- 5. cir-safety.org [cir-safety.org]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Application Notes and Protocols for the Quantification of 2-Dodecoxyethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-dodecoxyethyl phosphate in various matrices. The protocols are based on established analytical techniques for organophosphate esters and related long-chain alkyl phosphates.

I. Introduction

2-Dodecoxyethyl phosphate is an organophosphate ester that may be used as a plasticizer, flame retardant, or surfactant. Its quantification is essential for toxicological assessments, environmental monitoring, and in the context of drug development where it might be present as an excipient or impurity. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for the sensitive and selective determination of this analyte.

II. Analytical Methods Overview

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for volatile and thermally stable compounds. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of polar analytes.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for non-volatile or thermally labile compounds. It is well-suited for complex biological matrices.

III. Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are estimates based on the analysis of structurally similar long-chain alkyl phosphates and organophosphate esters. Actual performance may vary depending on the specific instrumentation, matrix, and experimental conditions.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 15 ng/mL |

| Linearity (R²) | > 0.99 | > 0.99 |

| Recovery | 80 - 110% | 85 - 115% |

| Precision (%RSD) | < 15% | < 10% |

IV. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of 2-dodecoxyethyl phosphate in solid and liquid samples.

1. Sample Preparation (Solid Samples, e.g., Dust, Soil)

-

Weigh 1 gram of the homogenized sample into a glass centrifuge tube.

-

Add 5 mL of a 3:1 (v/v) mixture of n-hexane and acetone.

-

Vortex the sample for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge at 3500 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean glass tube.

-

Repeat the extraction (steps 2-6) two more times, combining the supernatants.

-

Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

-

Add an appropriate internal standard (e.g., deuterated tri-n-butyl phosphate, TBP-d27).

-

Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Ion Source: Electron Ionization (EI) at 280 °C.

-

Detection Mode: Selected Ion Monitoring (SIM). Characteristic ions for 2-dodecoxyethyl phosphate should be determined by analyzing a standard solution in full scan mode. A common fragment ion for tri-alkyl phosphates is m/z 99 (H₄PO₄⁺)[1].

3. Quality Control

-

Analyze a procedural blank with each batch of samples.

-

Analyze a matrix spike and a matrix spike duplicate to assess recovery and precision.

-

Calibrate the instrument using a series of standards of known concentrations.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the analysis of 2-dodecoxyethyl phosphate in aqueous and biological samples (e.g., urine, plasma). A novel and rapid procedure for dialkyl phosphates in urine involves direct injection after the addition of an ion-pairing agent[2].

1. Sample Preparation (Aqueous/Biological Samples)

-

To 100 µL of the sample (e.g., urine), add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte).

-

Add 40 µL of 100 mM tetrabutylammonium acetate to act as an ion-pairing agent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitates.

-

Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Shimadzu Nexera or equivalent.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start at 5% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Ion Source: Electrospray Ionization (ESI), negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be generated through collision-induced dissociation. Specific MRM transitions must be optimized by infusing a standard solution of 2-dodecoxyethyl phosphate.

3. Quality Control

-

Analyze a procedural blank and a solvent blank with each batch.

-

Prepare a calibration curve using matrix-matched standards.

-

Analyze quality control samples at low, medium, and high concentrations to monitor accuracy and precision.

V. Visualizations

A. Experimental Workflow Diagrams

Caption: Workflow for GC-MS analysis of 2-dodecoxyethyl phosphate.

Caption: Workflow for LC-MS/MS analysis of 2-dodecoxyethyl phosphate.

B. Representative Signaling Pathway